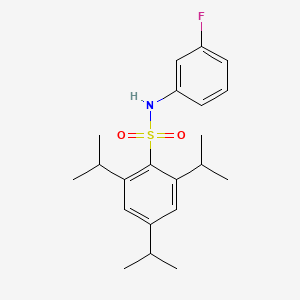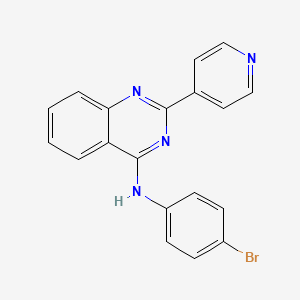
N-(3-fluorophenyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide
Vue d'ensemble
Description
N-(3-fluorophenyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group attached to a benzenesulfonamide core, which is further substituted with three isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. One common method involves the sulfonation of a suitable aromatic precursor, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The isopropyl groups are then introduced via Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-fluorophenyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the sulfonamide moiety can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-(3-fluorophenyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:
N-(4-fluorophenyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide: Similar structure but with the fluorine atom in the para position.
N-(3-chlorophenyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.
N-(3-fluorophenyl)-2,4,6-tri(tert-butyl)benzenesulfonamide: Similar structure but with tert-butyl groups instead of isopropyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FNO2S/c1-13(2)16-10-19(14(3)4)21(20(11-16)15(5)6)26(24,25)23-18-9-7-8-17(22)12-18/h7-15,23H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYONQPZDMOAHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2=CC(=CC=C2)F)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B3440799.png)
![N-(2-chlorophenyl)-1-phenyl-5-[(2-thienylcarbonyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B3440806.png)


![2-{[3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B3440823.png)
![benzyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate](/img/structure/B3440831.png)



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(4-nitrophenoxy)benzamide](/img/structure/B3440851.png)
![4,4'-[thiobis(4,1-phenylenesulfonyl)]dimorpholine](/img/structure/B3440865.png)
![1,1'-[thiobis(4,1-phenylenesulfonyl)]dipiperidine](/img/structure/B3440871.png)

![Ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B3440899.png)
